molecular formula C11H24OSi B14475242 Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane CAS No. 65102-17-2

Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane

Cat. No.: B14475242
CAS No.: 65102-17-2
M. Wt: 200.39 g/mol
InChI Key: ZDEYCTWRJWUKRV-UHFFFAOYSA-N
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Description

Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2,4,4-trimethylpent-2-en-3-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane typically involves the reaction of 2,4,4-trimethylpent-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions may yield simpler silane derivatives.

    Substitution: The alkoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Hydride donors like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Functionalized silanes with diverse applications.

Scientific Research Applications

Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane finds applications in various scientific research fields:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane involves its interaction with various molecular targets, primarily through the formation of stable silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials in which it is incorporated, leading to enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylmethoxysilane
  • Trimethylethoxysilane
  • Trimethylbutoxysilane

Uniqueness

Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is unique due to the presence of the 2,4,4-trimethylpent-2-en-3-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

65102-17-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

trimethyl(2,4,4-trimethylpent-2-en-3-yloxy)silane

InChI

InChI=1S/C11H24OSi/c1-9(2)10(11(3,4)5)12-13(6,7)8/h1-8H3

InChI Key

ZDEYCTWRJWUKRV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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